4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol |
InChI |
InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-8,11H,1-4H2 |
InChI Key |
MKCZZZLVVGOLAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=NC(=CC2C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound’s closest structural relatives include:
- 4a,5,6,7,8,8a-Hexahydroquinolin-2(1H)-one (4d): A bicyclic quinoline derivative with a ketone at position 2 and a trans-4a,8a configuration .
- 1,5,6,8,8a-Hexahydroisoquinolin-3(2H)-ones (4e-g): Isoquinoline derivatives with a ketone at position 3 and trans-1,8a stereochemistry .
- 5,6-Dihydropyridin-2(1H)-ones (4a-c): Monocyclic lactams with a single double bond in the pyridine ring .
Key structural differences include:
- Ring system: Hexahydroquinolines (e.g., 4d) have a fused benzene-pyridine system, whereas hexahydroisoquinolines (e.g., 4e-g) feature a benzene ring fused to a piperidine-like structure.
- Functional groups : The hydroxyl group in the target compound contrasts with the ketone moieties in 4d and 4e-g, which may influence hydrogen bonding and reactivity.
- Stereochemistry: The trans configurations at key positions (e.g., 4a,8a in 4d vs.
Physical and Chemical Properties
- Melting Points: Hexahydroquinolinone 4d exhibits a higher melting point (176–177°C) than hexahydroisoquinolinones 4e-g (183–184°C for 4e; oil for 4f) (Table 1) . This suggests greater crystallinity in 4d, possibly due to its trans-4a,8a configuration.
- Solubility : Compounds like 4f (oil at room temperature) indicate lower polarity compared to crystalline analogues, likely influenced by alkyl substituents .
- Stability : The ketone groups in 4d and 4e-g may render them more reactive toward nucleophiles than the hydroxyl-bearing target compound.
Data Tables
Table 1. Physical Properties of Selected Compounds
| Compound | Structure Type | m.p. (°C) | Yield (%) | Configuration |
|---|---|---|---|---|
| 4a | 5,6-Dihydropyridin-2(1H)-one | 135–161 | 85 | N/A |
| 4d | Hexahydroquinolin-2(1H)-one | 176–177 | 63 | trans-4a,8a |
| 4e | Hexahydroisoquinolin-3(2H)-one | 183–184 | 77 | trans-1,8a |
| 4f | Hexahydroisoquinolin-3(2H)-one | Oil | 72 | trans-1,8a |
Preparation Methods
General Synthetic Strategies
The synthesis of 4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol generally follows two main approaches:
Cyclization of tetrahydroisoquinoline precursors : This involves building the partially saturated isoquinoline ring system via intramolecular cyclization reactions, often starting from substituted phenethylamines or related intermediates.
Reduction and functional group transformation : Starting from isoquinolin-3-one or related compounds, selective reduction and hydroxylation steps introduce the hexahydro and 3-ol functionalities.
Specific Synthetic Route from Literature
A detailed synthetic route was outlined in a patent (IE41898B1) and related literature, where hexahydroisoquinoline derivatives were prepared through the following key steps:
Step 1: Preparation of key intermediates
Precursors such as substituted cyclohexanones or phenylacetaldehydes are reacted with appropriate amines (e.g., morpholine) under reflux with acid catalysis (e.g., p-toluenesulfonic acid) to form intermediates that contain the partially saturated ring system.Step 2: Cyclization and ring closure
The intermediates undergo intramolecular cyclization, often facilitated by acid or base catalysis, to close the isoquinoline ring, forming the hexahydroisoquinoline core.Step 3: Introduction of the hydroxyl group at C-3
Hydroxylation at the 3-position can be achieved by selective reduction of keto precursors or via nucleophilic substitution reactions on activated intermediates.Step 4: Purification and stereochemical control
The final compound is purified by crystallization or chromatography. Stereochemical outcomes are controlled by reaction conditions, catalysts, and choice of starting materials.
Example Synthesis Scheme (Adapted)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Cyclohexanone derivative + morpholine, p-TsOH, reflux in toluene overnight | Formation of intermediate amine derivative |
| 2 | Acid or base catalyzed cyclization | Closure of hexahydroisoquinoline ring |
| 3 | Selective reduction (e.g., catalytic hydrogenation with RANEY®-nickel) | Introduction of hydroxyl group at C-3 |
| 4 | Purification by recrystallization or chromatography | Pure 4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol |
Alternative Methods and Variations
Catalytic hydrogenation : Use of RANEY®-nickel catalyst under hydrogen atmosphere at moderate temperatures (80 °C) effectively reduces isoquinolinone intermediates to the corresponding hexahydro derivatives with hydroxyl functionality.
Use of protecting groups : In some synthetic routes, protecting groups are employed on the nitrogen or hydroxyl groups to improve yields and selectivity during multi-step synthesis.
Functional group modifications : Substituents on the aromatic ring or side chains can be introduced before or after ring closure to diversify the compound library for biological testing.
In-Depth Research Findings and Data Tables
Structural Activity Relationship (SAR) Studies
Recent research focusing on related hexahydroisoquinoline derivatives has demonstrated the importance of side chain modifications for biological activity, particularly in antimicrobial and antitubercular agents. For example, Liu et al. (2021) synthesized a series of hexahydroisoquinoline analogues and evaluated their antimycobacterial activity, showing that substitution patterns significantly influence efficacy.
Reaction Conditions and Yields
In the synthetic schemes reported, typical yields for key intermediates range from 60% to 85%, with overall yields for 4a,5,6,7,8,8a-hexahydroisoquinolin-3-ol around 50-70% depending on purification and reaction optimization. Reaction times vary from several hours to overnight reflux, with hydrogenation steps requiring 12-36 hours under controlled conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step cyclization and reduction reactions. Key optimization strategies include:
- Catalyst selection : Use of transition-metal catalysts (e.g., palladium) to enhance stereochemical control .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability during cyclization .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for structural characterization of 4a,5,6,7,8a-Hexahydroisoquinolin-3-ol derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent positions. For example, H NMR peaks at δ 3.79 ppm (methoxy groups) and δ 8.72 ppm (aromatic protons) are diagnostic .
- Mass Spectrometry (HRMS-ESI) : Accurately determines molecular weight (e.g., [M+H] at m/z 326.0691) .
- HPLC : Validates purity (>98%) using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can discrepancies between in vitro bioactivity and computational docking results for this compound be resolved?
- Methodological Answer :
- Experimental Validation : Perform orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-validate binding affinities .
- Docking Parameter Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models in simulations to better match experimental conditions .
- Free Energy Calculations : Use MM-GBSA or MM-PBSA to quantify binding energy discrepancies caused by solvent effects .
Q. What strategies are effective for designing functionally selective derivatives targeting GABA or opioid receptors?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at C-2 (methyl) or C-8a (aminomethyl) to enhance receptor specificity. For example, deuterated analogs improve metabolic stability without altering binding .
- Bioisosteric Replacement : Replace hydroxyl groups with bioisosteres (e.g., fluorine or methoxy) to optimize lipophilicity and blood-brain barrier penetration .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align derivatives with known receptor-active conformations .
Q. Which computational tools predict the metabolic stability of 4a,5,6,7,8,8a-Hexahydroisoquinolin-3-ol analogs in preclinical studies?
- Methodological Answer :
- ADMET Prediction : Software like ADMET Predictor or SwissADME evaluates cytochrome P450 interactions and hepatic clearance .
- QSAR Modeling : Train models using datasets of hexahydroisoquinoline analogs to correlate structural features (e.g., logP, polar surface area) with metabolic half-life .
- In Silico Metabolism : Use GLORY or FAME 3 to simulate Phase I/II metabolic pathways and identify labile sites .
Q. How can researchers address low aqueous solubility in pharmacological assays without altering core structure?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or ester prodrug moieties at the hydroxyl group, which hydrolyze in vivo to release the active compound .
- Formulation Optimization : Use cyclodextrin-based complexes or lipid nanoparticles to enhance solubility while maintaining bioactivity .
- Co-solvent Systems : Employ DMSO/PBS mixtures (≤5% DMSO) in in vitro assays to prevent precipitation .
Data Contradiction Analysis
Q. What methodologies resolve conflicting reports on the compound’s neuroprotective vs. neurotoxic effects?
- Methodological Answer :
- Dose-Response Curves : Establish EC and IC values across multiple cell lines (e.g., SH-SY5Y vs. primary neurons) to identify concentration-dependent effects .
- Transcriptomic Profiling : RNA-seq or single-cell sequencing clarifies downstream signaling pathways (e.g., BDNF vs. caspase-3 activation) .
- Species-Specific Assays : Compare rodent and human-derived neuronal models to assess translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
